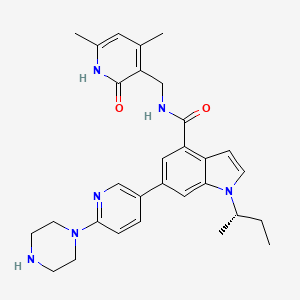

(S)-1-(sec-Butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

Description

Properties

IUPAC Name |

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O2/c1-5-21(4)36-11-8-24-25(29(37)33-18-26-19(2)14-20(3)34-30(26)38)15-23(16-27(24)36)22-6-7-28(32-17-22)35-12-9-31-10-13-35/h6-8,11,14-17,21,31H,5,9-10,12-13,18H2,1-4H3,(H,33,37)(H,34,38)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEUJJYBKPIEJG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N1C=CC2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101657 | |

| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-48-6 | |

| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-(sec-Butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide, commonly referred to as GSK126, is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme involved in epigenetic regulation through histone methylation. This compound has garnered significant attention in cancer research due to its role in modulating gene expression and cellular proliferation.

The chemical properties of GSK126 are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₈N₆O₂ |

| Molecular Weight | 526.67 g/mol |

| Melting Point | >216°C (dec.) |

| Boiling Point | 823.4 ± 65.0 °C (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO and methanol (heated) |

| pKa | 11.93 ± 0.10 (Predicted) |

GSK126 functions as a SAM-competitive inhibitor of EZH2, exhibiting high selectivity for this target over other histone methyltransferases. The inhibition of EZH2 leads to decreased trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. By reversing the epigenetic silencing of tumor suppressor genes, GSK126 promotes apoptosis and inhibits tumor growth in various cancer models.

In Vitro Studies

Research has demonstrated that GSK126 effectively inhibits the proliferation of several cancer cell lines, including:

- Diffuse Large B Cell Lymphoma (DLBCL) : Exhibited an IC50 range from 28 nM to 5.5 µM after six days of treatment.

In Vivo Studies

In animal models, GSK126 has shown promising results:

- Tumor Growth Inhibition : Complete suppression of tumor expansion was observed in mice models with mutations in EZH2 when treated with GSK126 at doses of 50 mg/kg/day.

Case Studies

- DLBCL Treatment : A study indicated that GSK126 significantly reduced tumor size in DLBCL xenograft models, suggesting its potential as a therapeutic agent for this malignancy .

- Breast Cancer Models : In vitro assays revealed that GSK126 could enhance the effectiveness of standard chemotherapy agents by restoring the expression of silenced genes involved in cell cycle regulation and apoptosis .

Safety Profile

GSK126 has been classified with warning labels indicating potential hazards such as skin sensitization and harmful effects if ingested. Safety precautions include wearing protective gear during handling and ensuring proper storage conditions at -20°C to maintain compound integrity .

Scientific Research Applications

Basic Information

- Molecular Formula : C31H38N6O2

- Molecular Weight : 526.67 g/mol

- CAS Number : 1346574-57-9

- Melting Point : >216°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol (heated) .

Structure

The molecular structure of GSK126 features multiple functional groups, including a methylindole core, which is crucial for its biological activity. The compound's stereochemistry is significant for its pharmacological effects.

Cancer Therapy

GSK126 has been extensively studied for its role as an EZH2 inhibitor , which is vital in the regulation of gene expression related to cancer progression. EZH2 is often overexpressed in various malignancies, making it a target for therapeutic intervention. Studies have shown that GSK126 effectively reduces tumor growth in models of lymphoma and other cancers by reversing the epigenetic silencing of tumor suppressor genes .

Neuroprotection

Research indicates that GSK126 may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. It has been shown to modulate pathways involved in neuronal survival and inflammation, suggesting a role in conditions such as Alzheimer's disease .

Anti-Atherosclerotic Effects

GSK126 also exhibits antiatherosclerotic properties by influencing lipid metabolism and inflammatory responses within vascular tissues. This application is particularly relevant in the context of cardiovascular diseases where EZH2 plays a role in vascular smooth muscle cell proliferation .

Anti-obesity Potential

Emerging studies suggest that GSK126 may have implications in obesity management by regulating metabolic pathways associated with fat storage and energy expenditure. This area remains under investigation but shows promise for future therapeutic strategies .

Angiogenesis Inhibition

The compound has demonstrated the ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones. This property is particularly valuable in cancer treatment, where tumor growth is often dependent on angiogenic processes .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Complexity vs. Yield : The target compound lacks the elaborate substituents seen in DT81 and DT48, which exhibit lower synthetic yields (e.g., 17% for DT81) due to steric and reactivity challenges in multi-step reactions .

Bioactivity Potential: The pyridinone-methyl group may enhance binding to kinase or protease targets, as seen in related indole derivatives targeting ferroptosis or apoptosis pathways .

Table 2: Hypothesized Bioactivity Comparison

Key Insights :

- The target compound’s sec-butyl group may improve membrane permeability over bulkier substituents in DT81/DT48, balancing lipophilicity and solubility .

- Compared to natural ferroptosis inducers (FINs) like curcumin, synthetic indole-piperazine derivatives likely offer higher metabolic stability and tunable target engagement .

Q & A

Q. How to resolve conflicting cytotoxicity data between 2D vs. 3D cell models?

- Methodology :

- Hypothesis testing : Attribute differences to hypoxia gradients in 3D spheroids; validate via HIF-1α knockdown .

- Assay optimization : Use ATP-based viability assays (2D) vs. acid phosphatase (3D) for model-specific readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.